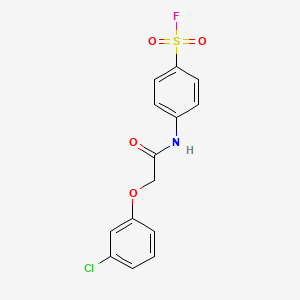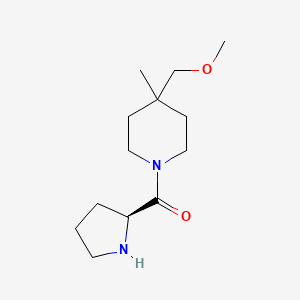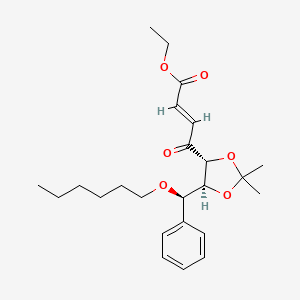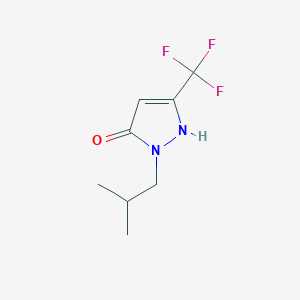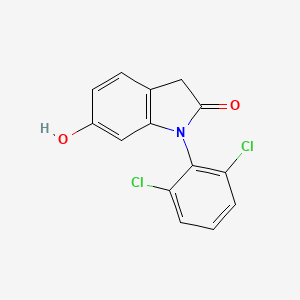
1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one is a synthetic organic compound belonging to the indolinone class. This compound is characterized by the presence of a dichlorophenyl group attached to an indolinone core, which is further substituted with a hydroxyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one typically involves the intramolecular cyclization of a suitable precursor. One common method involves the use of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the cyclization reaction. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the indolinone core or the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.
Major Products:
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits biological activity, including anti-inflammatory and analgesic properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one can be compared with other similar compounds, such as:
Diclofenac: A widely used NSAID with similar anti-inflammatory properties but higher gastrointestinal toxicity.
Indole Derivatives: Compounds like indole-3-acetic acid and other substituted indoles, which also exhibit diverse biological activities.
Uniqueness: The uniqueness of this compound lies in its combination of anti-inflammatory efficacy and reduced gastrointestinal side effects, making it a promising candidate for further research and development.
Comparación Con Compuestos Similares
- Diclofenac
- Indole-3-acetic acid
- Various substituted indoles
Propiedades
Fórmula molecular |
C14H9Cl2NO2 |
|---|---|
Peso molecular |
294.1 g/mol |
Nombre IUPAC |
1-(2,6-dichlorophenyl)-6-hydroxy-3H-indol-2-one |
InChI |
InChI=1S/C14H9Cl2NO2/c15-10-2-1-3-11(16)14(10)17-12-7-9(18)5-4-8(12)6-13(17)19/h1-5,7,18H,6H2 |
Clave InChI |
QMVLCZBRUZGSPU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)O)N(C1=O)C3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



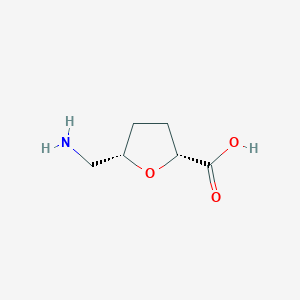
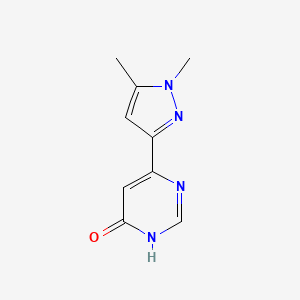
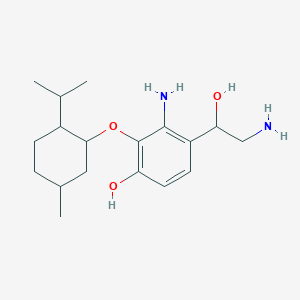

![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride](/img/structure/B13347347.png)
